molecular formula C24H27N3O5S B2405734 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 851406-23-0

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2405734
CAS No.: 851406-23-0
M. Wt: 469.56
InChI Key: HEALBJYILBCIET-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a sulfonylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with methoxyamine hydrochloride in the presence of a base such as sodium acetate. This reaction yields the 7-methoxy-2-oxo-1H-quinolin-3-yl intermediate .

Subsequently, the intermediate is reacted with 2-bromoethylamine hydrobromide to introduce the ethyl group. The resulting compound is then coupled with 4-piperidin-1-ylsulfonylbenzoyl chloride in the presence of a base like triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring and sulfonylbenzamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of a quinoline core, piperidine ring, and sulfonylbenzamide group.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-32-20-8-5-18-15-19(24(29)26-22(18)16-20)11-12-25-23(28)17-6-9-21(10-7-17)33(30,31)27-13-3-2-4-14-27/h5-10,15-16H,2-4,11-14H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEALBJYILBCIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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